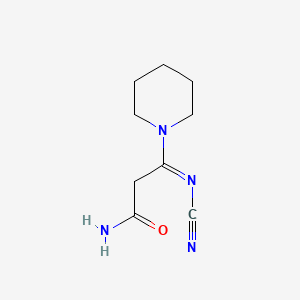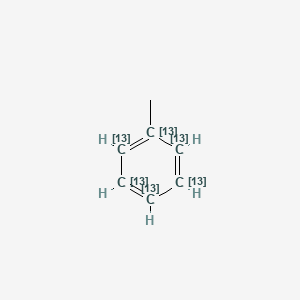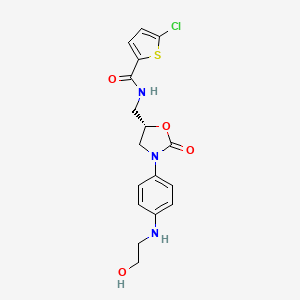
3-Cyanoimino-3-piperidin-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Cyanoimino-3-piperidin-1-ylpropanamide consists of nine carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 384.0±44.0 °C at 760 mmHg, and a flash point of 186.0±28.4 °C .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Reactivity
3-Cyanoimino-3-piperidin-1-ylpropanamide, as a chemical entity, undergoes various intramolecular transformations, which are crucial for synthesizing complex organic compounds. For instance, studies have demonstrated that cyanoamino and cyanoimino compounds undergo smooth intramolecular transformations, leading to the conservation of the three-membered ring or its opening, resulting in the formation of compounds with potential applications in medicinal chemistry and materials science (Klimova et al., 2009).
Synthesis and Characterization of Ligands
The synthesis and characterization of ligands based on cyanoimino structures have been explored, revealing high-yield syntheses and the development of compounds with potential applications in antimicrobial treatments. For example, high-yield syntheses of N-piperidine-cyanacetamide and its oxime derivatives have been developed, leading to compounds investigated for their antimicrobial and biofilm growth inhibition properties against various human pathogens (Riddles et al., 2014).
Corrosion Inhibition Studies
The application of piperidine derivatives in corrosion inhibition has been investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds on metal surfaces, which are crucial for developing more effective corrosion inhibitors in industrial applications (Kaya et al., 2016).
Pharmacological Applications
In pharmacological research, derivatives of piperidinyl compounds, such as this compound, are evaluated for their potential therapeutic effects. For example, tolperisone, a closely related compound, has been widely applied in clinical practice for over forty years to manage pathologically elevated skeletal muscle tone and related pains, demonstrating the therapeutic relevance of this chemical class (Tekes, 2014).
Inhibitory Effects on Macrophage Activation
Research into the anti-inflammatory activities of novel piperidine compounds has shown promising results in inhibiting macrophage activation, suggesting potential applications in suppressing graft rejection and treating inflammatory conditions. This is exemplified by studies on compounds like DTCM-glutarimide, which inhibits LPS-induced NO production and demonstrates anti-inflammatory activity in macrophage cell lines and transplanted hearts in mice (Takeiri et al., 2011).
Zukünftige Richtungen
Piperidine derivatives, such as 3-Cyanoimino-3-piperidin-1-ylpropanamide, play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-cyanoimino-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-12-9(6-8(11)14)13-4-2-1-3-5-13/h1-6H2,(H2,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMZRHICNNTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC#N)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798387-81-1 |
Source


|
| Record name | 3-Cyanoimino-3-(1-piperidyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798387811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CYANOIMINO-3-(1-PIPERIDYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RMV6YK26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)



![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
